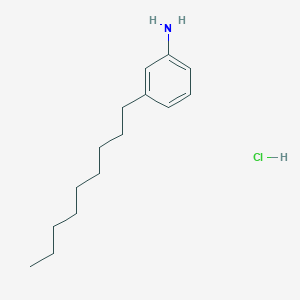![molecular formula C8H8N2OS2 B14405547 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88020-05-7](/img/structure/B14405547.png)
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a thiophene ring fused with a thiadiazine ring
Méthodes De Préparation
The synthesis of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate thiophene derivatives with thiadiazine precursors. One common method includes the reaction of thiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Applications De Recherche Scientifique
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Due to its potential anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it may inhibit specific kinases or enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one include other thiophene derivatives such as:
Thiophene-2-carboxaldehyde: Used as a precursor in the synthesis of various heterocyclic compounds.
2-Aminothiophene: Known for its antimicrobial and anticancer properties.
Thiophene-2-sulfonamide: Exhibits anti-inflammatory and antimicrobial activities. The uniqueness of this compound lies in its fused thiadiazine ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Propriétés
Numéro CAS |
88020-05-7 |
|---|---|
Formule moléculaire |
C8H8N2OS2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
2-(thiophen-2-ylmethyl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C8H8N2OS2/c11-7-5-13-8(10-9-7)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,11) |
Clé InChI |
LNZFWXCPJHAPCC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN=C(S1)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


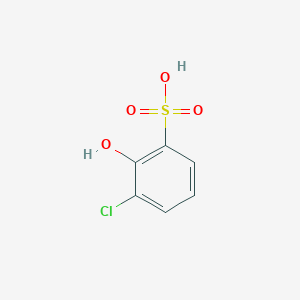
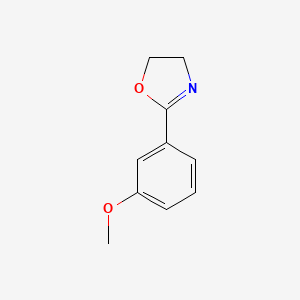
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
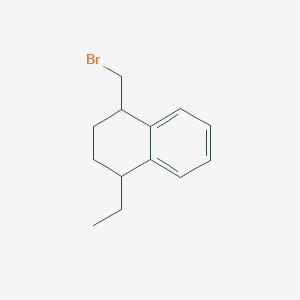
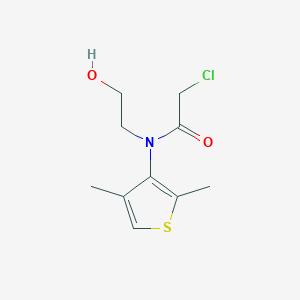
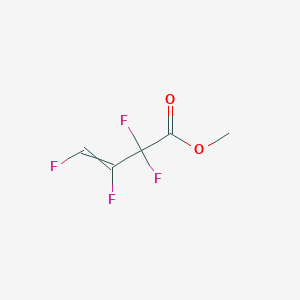
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
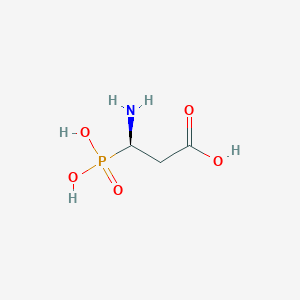
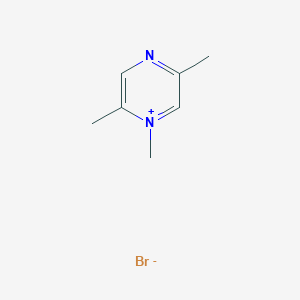
![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
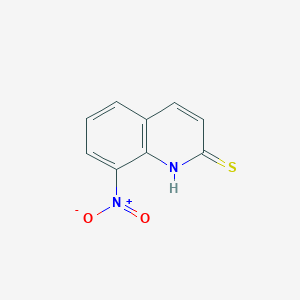
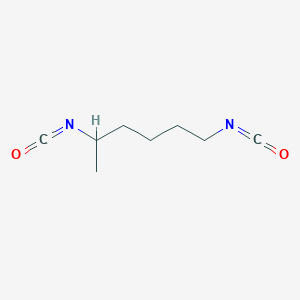
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
